N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide
Description
N-(5-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 2-bromobenzamide moiety. Its synthesis involves cyclization of hydrazinecarbothioamide derivatives with carbon disulfide under alkaline conditions, followed by bromobenzamide coupling . Key physical properties include a molecular formula of C₁₈H₁₂BrN₅O₃S₂ and a molecular weight of 497.36 g/mol, inferred from analogous compounds in literature .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-12-4-2-1-3-11(12)16(25)21-17-22-23-18(29-17)28-8-15(24)20-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKFPPIBHBSYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7. Therefore, it’s plausible that this compound may also target similar cell lines or related proteins.
Mode of Action
A compound with a similar structure was found to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line. This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.
Biochemical Pathways
For instance, it might interfere with DNA replication or mitosis, leading to cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in potent growth inhibition properties against certain human cancer cell lines. It has been observed to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in the HeLa cell line. This leads to a decrease in the proliferation of these cancer cells.
Biological Activity
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide is a compound that integrates a benzo[d][1,3]dioxole moiety with a thiadiazole structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound based on available literature, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound's structure can be broken down into key components:
- Benzo[d][1,3]dioxole : Known for its pharmacological properties.
- Thiadiazole : A heterocyclic compound that has shown promise in medicinal chemistry.
- Bromobenzamide : Contributes to the compound's overall reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the benzo[d][1,3]dioxole and thiadiazole frameworks have been synthesized and tested for their efficacy against various cancer cell lines.
-
In Vitro Studies :
- A study reported that thiourea derivatives incorporating benzo[d][1,3]dioxole showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), while doxorubicin had IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
- The mechanisms involved include apoptosis induction via the mitochondrial pathway and inhibition of EGFR signaling pathways .
- Molecular Docking Studies :
Antimicrobial Activity
The thiadiazole moiety is also associated with antimicrobial properties. Research on related compounds has demonstrated their effectiveness against various microbial strains.
- Activity Against Bacteria and Fungi :
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple compounds with similar structures:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.38 |
| Doxorubicin | HepG2 | 7.46 |
| N-(5-(3-Chloro-2-methyl... | HCT116 | 1.54 |
This table illustrates the superior efficacy of the compound compared to standard treatments.
Case Study 2: Antimicrobial Testing
A series of derivatives were evaluated for their antimicrobial activity:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32 µg/mL |
| Thiadiazole Derivative B | E. coli | 64 µg/mL |
These findings support the potential use of thiadiazole-containing compounds as effective antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an anticancer agent . Its structure allows it to interact with biological macromolecules, potentially inhibiting the proliferation of cancer cells. Research indicates that compounds containing similar moieties have been effective against various cancer types.
Case Study: Anticancer Activity
A study involving a series of thiadiazole derivatives demonstrated that compounds with structural similarities to N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide exhibited significant cytotoxic effects on cancer cell lines. The study utilized the Sulforhodamine B assay to evaluate the anticancer activity against breast adenocarcinoma (MCF7) cells and found that certain derivatives showed promising results in inhibiting cell growth .
Biological Research
The compound's ability to interact with DNA and proteins makes it a valuable tool for studying molecular mechanisms. It can be used to investigate the pathways involved in cancer progression and resistance.
Case Study: Molecular Interaction Studies
In a molecular docking study, researchers analyzed how similar compounds bind to target proteins involved in cancer signaling pathways. The findings indicated that these compounds could effectively inhibit target proteins, providing insights into their mechanism of action .
Materials Science
This compound's unique chemical structure may allow for the development of novel materials with enhanced properties such as conductivity and stability.
Potential Applications
- Conductive Polymers: The incorporation of this compound into polymer matrices could enhance electrical conductivity.
- Stabilizers: Its chemical properties may lend themselves to improving the stability of other materials under various environmental conditions.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Biological Targets |
|---|---|---|---|
| This compound | Benzodioxole & Thiadiazole moieties | High | DNA & Proteins |
| 2-Aminobenzothiazole | Benzothiazole moiety | Moderate | Various |
| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Variable | Specific enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole and benzamide derivatives, which are extensively studied for their pharmacological properties. Below is a detailed comparison with analogous compounds:
Structural Features
Key Observations :
- Thiadiazole vs. Thiazole: The 1,3,4-thiadiazole core in the target compound (vs.
- Substituent Effects : The benzo[d][1,3]dioxol-5-yl group (piperonyl) in the target compound is associated with enhanced lipophilicity and blood-brain barrier penetration compared to simpler aryl groups (e.g., benzyl in or piperidinyl in ).
- Bromine vs. Halogenation : The 2-bromo substituent on benzamide may confer steric and electronic effects distinct from 2,4-difluoro (in ) or chloro (in ), influencing target selectivity.
Research Findings and Implications
- Limitations : Most data are derived from in vitro assays; in vivo pharmacokinetics and toxicity profiles are lacking.
- Future Directions : Hybridizing the benzodioxole moiety with antitumor pharmacophores (e.g., imidazole in ) could yield dual-action therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
